molecular formula C14F29CH2CH2OC(O)CH=CH2<br>C19H7F29O2 B14677345 1,1,2,2-Tetrahydroperfluorohexadecyl acrylate CAS No. 34362-49-7

1,1,2,2-Tetrahydroperfluorohexadecyl acrylate

Cat. No.: B14677345
CAS No.: 34362-49-7
M. Wt: 818.2 g/mol
InChI Key: KLOHTAIHCCMZIL-UHFFFAOYSA-N
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Description

1,1,2,2-Tetrahydroperfluorohexadecyl acrylate is a fluorinated acrylate compound with the molecular formula C19H7F29O2. It is known for its unique properties, including high thermal stability, chemical resistance, and low surface energy. These characteristics make it valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,2,2-Tetrahydroperfluorohexadecyl acrylate typically involves the esterification of 1,1,2,2-Tetrahydroperfluorohexadecanol with acrylic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

1,1,2,2-Tetrahydroperfluorohexadecyl acrylate undergoes various chemical reactions, including:

    Polymerization: It can polymerize to form fluorinated polymers with unique properties.

    Substitution: The acrylate group can undergo nucleophilic substitution reactions.

    Addition: It can participate in addition reactions with various nucleophiles.

Common Reagents and Conditions

    Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are used under controlled temperature conditions.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

    Addition: Reactions with nucleophiles like alcohols or amines are typically carried out under mild conditions.

Major Products Formed

    Polymers: Fluorinated polymers with high thermal stability and chemical resistance.

    Substituted Acrylates: Compounds with modified functional groups, enhancing their reactivity and application potential.

Scientific Research Applications

1,1,2,2-Tetrahydroperfluorohexadecyl acrylate has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of fluorinated polymers and copolymers for advanced materials.

    Biology: Employed in the development of biocompatible coatings and surfaces.

    Medicine: Utilized in drug delivery systems and medical devices due to its biocompatibility and chemical resistance.

    Industry: Applied in the production of coatings, adhesives, and sealants with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 1,1,2,2-Tetrahydroperfluorohexadecyl acrylate involves its ability to form strong bonds with various substrates, providing enhanced chemical resistance and stability. The fluorinated chains contribute to its low surface energy, making it an excellent candidate for non-stick and anti-fouling applications. The acrylate group allows for polymerization and cross-linking, leading to the formation of robust polymer networks.

Comparison with Similar Compounds

Similar Compounds

  • 1,1,2,2-Tetrahydroperfluorodecyl acrylate
  • 1,1,2,2-Tetrahydroperfluorododecyl acrylate
  • 1,1,2,2-Tetrahydroperfluorotetradecyl acrylate

Uniqueness

1,1,2,2-Tetrahydroperfluorohexadecyl acrylate stands out due to its longer fluorinated chain, which imparts superior chemical resistance and lower surface energy compared to its shorter-chain counterparts. This makes it particularly valuable in applications requiring extreme durability and performance.

Properties

CAS No.

34362-49-7

Molecular Formula

C14F29CH2CH2OC(O)CH=CH2
C19H7F29O2

Molecular Weight

818.2 g/mol

IUPAC Name

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-nonacosafluorohexadecyl prop-2-enoate

InChI

InChI=1S/C19H7F29O2/c1-2-5(49)50-4-3-6(20,21)7(22,23)8(24,25)9(26,27)10(28,29)11(30,31)12(32,33)13(34,35)14(36,37)15(38,39)16(40,41)17(42,43)18(44,45)19(46,47)48/h2H,1,3-4H2

InChI Key

KLOHTAIHCCMZIL-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OCCC(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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